molecular formula C21H26O3 B13425150 Prionidipene A

Prionidipene A

Cat. No.: B13425150
M. Wt: 326.4 g/mol
InChI Key: TYJHRVUDEQUTSZ-UZLBHIALSA-N
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Description

Preparation Methods

The synthesis of Prionidipene A involves several steps, typically starting from naturally occurring precursors. The synthetic route includes the rearrangement of abietane diterpenoids, followed by specific functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods are still under research, aiming to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Prionidipene A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Prionidipene A has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of Prionidipene A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways such as NF-κB and PI3K/Akt .

Comparison with Similar Compounds

Biological Activity

Prionidipene A is a compound derived from the roots of Salvia prionitis Hance, a member of the Labiatae family. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a seco-abietane rearranged diterpenoid. Its structure was elucidated using advanced spectroscopic techniques, including single-crystal X-ray diffraction, which confirmed its unique tetracyclic arrangement. The compound's molecular formula and weight contribute to its biological activity, influencing how it interacts with cellular targets.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values reported for this compound and related compounds:

CompoundCell LineIC50 (µM)
This compoundP-3880.41
Prionidipene BA-5490.72
Prionidipene CMCF735.34
Prionidipene DPC322.25

These findings indicate that this compound exhibits potent cytotoxicity, particularly against leukemia (P-388) and lung cancer (A-549) cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

  • Induction of Apoptosis : Research indicates that this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of apoptotic markers in treated cells.
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
  • Inhibition of Cell Migration : The compound has shown potential in reducing the migratory capabilities of cancer cells, which is crucial for metastasis prevention.

Future Research Directions

Further research is essential to fully understand the biological activity of this compound and its potential applications in cancer therapy. Future studies should focus on:

  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutic agents.
  • Clinical Trials : Conducting randomized controlled trials to assess safety, efficacy, and optimal dosing regimens in diverse patient populations.

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(3R,4R)-4-methoxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol

InChI

InChI=1S/C21H26O3/c1-11(2)9-16-20(23-6)17-13(5)7-8-14-10-15(12(3)4)19(22)21(24-16)18(14)17/h7-10,12,16,20,22H,1-6H3/t16-,20+/m1/s1

InChI Key

TYJHRVUDEQUTSZ-UZLBHIALSA-N

Isomeric SMILES

CC1=C2[C@H]([C@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC

Canonical SMILES

CC1=C2C(C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC

Origin of Product

United States

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